molecular formula C10H11NO3 B2992257 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2174001-35-3

1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2992257
CAS No.: 2174001-35-3
M. Wt: 193.202
InChI Key: BGFPYORHQKTTDQ-UHFFFAOYSA-N
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Description

1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential biological activities. The compound features a bicyclo[2.1.1]hexane core, which is a rigid and compact structure, fused with an oxazole ring and a carboxylic acid group. This combination of structural elements imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and carboxylic acid group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The bicyclo[2.1.1]hexane core provides rigidity and stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Oxazol-5-yl)cyclohexane-5-carboxylic acid: Similar structure but with a cyclohexane core instead of a bicyclo[2.1.1]hexane core.

    1-(1,3-Oxazol-5-yl)benzene-5-carboxylic acid: Similar structure but with a benzene core instead of a bicyclo[2.1.1]hexane core.

Uniqueness

1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its rigid and compact bicyclo[2.1.1]hexane core, which imparts distinct chemical and physical properties compared to its analogs. This rigidity can enhance the compound’s stability and binding affinity, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFPYORHQKTTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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